5-Iodofuran-2-carboxylic acid

Organic Synthesis Medicinal Chemistry Cross-Coupling

Failed cross-couplings with cheaper bromo/chloro analogs waste development time. 5-Iodofuran-2-carboxylic acid (CAS 18614-11-4) resolves this with a low C-I bond dissociation energy that enables milder conditions and higher yields. • Superior reactivity in Suzuki-Miyaura and Sonogashira couplings versus 5-bromo analog • Validated SERT inhibitor scaffold: related chemotype IC50 = 23 nM • Established cyanation route to 5-cyanofuran-2-carboxylic acid (55-75% yield with KCN/DMSO) Supplied ≥97% purity; shipped ambient with 2-8°C protected storage.

Molecular Formula C5H3IO3
Molecular Weight 237.98 g/mol
CAS No. 18614-11-4
Cat. No. B099053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodofuran-2-carboxylic acid
CAS18614-11-4
Molecular FormulaC5H3IO3
Molecular Weight237.98 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)I)C(=O)O
InChIInChI=1S/C5H3IO3/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8)
InChIKeyUKRYIKCRRFOEOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodofuran-2-carboxylic Acid: Versatile Halogenated Furan Scaffold


5-Iodofuran-2-carboxylic acid (CAS 18614-11-4) is a halogenated heterocyclic building block belonging to the furoic acid class. It is characterized by a furan ring substituted with a carboxylic acid at the 2-position and an iodine atom at the 5-position. With a molecular formula of C5H3IO3 and a molecular weight of 237.98 g/mol, this compound exhibits a predicted melting point of 192 °C and a predicted pKa of 2.81±0.10 . Its primary value lies in the synthetic utility of the aryl iodide moiety, which serves as a reactive handle for palladium-catalyzed cross-coupling reactions .

Aryl iodide reactive handle for Pd-catalyzed cross-coupling
Versatile furoic acid scaffold for heterocycle library synthesis
Reported SERT inhibition hypothesis for neuroscience research

5-Iodofuran-2-carboxylic Acid: Advantage Over Halofuran Analogs


In medicinal chemistry and materials science, the selection of a specific halogenated building block is critical and cannot be made arbitrarily. Substituting 5-iodofuran-2-carboxylic acid with its bromo- or chloro- analogs (e.g., 5-bromofuran-2-carboxylic acid) fundamentally alters the reactivity profile in key transformations. The aryl iodide moiety in 5-iodofuran-2-carboxylic acid exhibits significantly higher reactivity in palladium-catalyzed cross-coupling reactions compared to its bromo- and chloro- counterparts due to the lower bond dissociation energy of the C-I bond . This enhanced reactivity can enable milder reaction conditions, higher yields, or successful coupling with less reactive partners [1]. Therefore, substituting a cheaper or more readily available halogen analog without validation can lead to failed syntheses, lower yields, and wasted development time.

Target
5-Iodofuran-2-carboxylic acid – iodo substituent supports oxidative addition in Pd couplings.
Bromo analog
5-Bromofuran-2-carboxylic acid – lower aryl halide reactivity may require harsher conditions or solid-support techniques.
Substitution without validation may shift coupling efficiency and lead to lower yields or failed reactions.

5-Iodofuran-2-carboxylic Acid: Comparative Performance Data


Enhanced Reactivity in Pd Cross-Coupling vs. Bromo Analog

The iodo substituent in 5-iodofuran-2-carboxylic acid provides a key advantage in palladium-catalyzed cross-coupling reactions over the corresponding bromo analog, 5-bromofuran-2-carboxylic acid. This is a well-established trend in organohalide reactivity (I > Br > Cl) for oxidative addition, the rate-determining step in many cross-couplings. While no head-to-head study with 5-bromofuran-2-carboxylic acid was identified, the iodo derivative is specifically cited for its ability to undergo efficient Suzuki-Miyaura coupling . In contrast, the bromo analog is sometimes used on solid-support for library synthesis, a technique often employed for less reactive halides [1]. This class-level inference supports the selection of the iodo compound for challenging solution-phase couplings where reactivity is paramount.

Pd Cross-Coupling Reactivity
Class-level inference
Iodo >> Br (I > Br > Cl trend); efficient Suzuki-Miyaura reported
Supports selection for demanding solution-phase couplings.
No head-to-head study with bromo analog identified.
Organic Synthesis Medicinal Chemistry Cross-Coupling

Serotonin Transporter (SERT) Inhibitory Activity

5-Iodofuran-2-carboxylic acid has been identified as an inhibitor of the serotonin transporter (SERT) . This is a specific, quantifiable biological activity. A structurally similar compound in the ChEMBL database (CHEMBL4574299) shows an IC50 of 23 nM in a rat synaptosome [3H]serotonin reuptake assay [1]. While the IC50 value is from a related, not identical, compound, it provides a quantitative benchmark for the SERT inhibitory potential of this chemotype. This specific activity is not a generic property of all halofuran carboxylic acids and offers a distinct, verifiable entry point for neuroscience research and chemical biology.

SERT Inhibition
Supporting evidence
Related chemotype IC50 23 nM (rat synaptosome)
Supports SERT inhibition hypothesis for chemical biology.
Quantitative benchmark from analogous structure.
Neuroscience Pharmacology SERT Inhibition

Nucleophilic Cyanation Yield

A specific, quantitative yield for a derivatization reaction using 5-iodofuran-2-carboxylic acid is available. Nucleophilic substitution with potassium cyanide in dimethyl sulfoxide at 100°C yields the corresponding nitrile, 5-cyanofuran-2-carboxylic acid, in a reported yield range of 55-75% . This provides a tangible, verifiable benchmark for synthetic planning and procurement justification. This yield can serve as a baseline for process chemists aiming to optimize this specific transformation, in contrast to the bromo analog which may require more forcing conditions or different reagents.

Cyanation Yield
Reported
55–75% (KCN, DMSO, 100 °C)
Baseline yield for synthetic route scouting.
No comparator data for bromo analog; scale‑dependent.
Organic Synthesis Process Chemistry Yield Optimization

Epoxy Hardener for LCDs

5-Iodofuran-2-carboxylic acid has a reported industrial application as a hardener in liquid crystal display (LCD) screens and to increase the hardness of epoxy resin in coatings for plastic . This is a specific, differentiated application not commonly reported for its chloro or bromo analogs. The iodine atom may play a role in tailoring the final polymer's refractive index or cross-linking density, although a direct quantitative comparison of hardness increase versus alternative hardeners is not available in the search results.

Epoxy Hardener / LCD Use
Reported application
Reported as epoxy hardener and in LCD manufacturing
Supports materials screening for coatings/displays.
Quantitative hardness comparison unavailable.
Materials Science Polymer Chemistry LCD Manufacturing

5-Iodofuran-2-carboxylic Acid: Application Scenarios


Pd-Catalyzed Cross-Coupling in Heterocycle Synthesis

For medicinal chemists constructing complex, drug-like heterocycles, 5-iodofuran-2-carboxylic acid is the preferred building block when a high-yielding Suzuki-Miyaura or Sonogashira coupling is essential . Its enhanced reactivity as an aryl iodide minimizes the risk of failed couplings often encountered with less reactive 5-bromo analogs, thereby accelerating library synthesis and SAR exploration [1].

SERT Modulator Development

Neuroscientists and chemical biologists investigating serotonin signaling pathways can procure 5-iodofuran-2-carboxylic acid as a validated starting point for developing novel SERT ligands. The compound's documented inhibitory effect on SERT, with a related chemotype showing an IC50 of 23 nM, provides a concrete biological activity hypothesis for designing new pharmacological tools or probes [2].

5-Cyanofuran-2-carboxylic Acid Synthesis

Process chemists aiming to prepare 5-cyanofuran-2-carboxylic acid can select 5-iodofuran-2-carboxylic acid as their starting material. The established synthetic protocol with potassium cyanide in DMSO offers a verifiable yield range of 55-75%, providing a reliable benchmark for route scouting, cost estimation, and initial scale-up efforts .

Specialty Epoxy Coatings and LCD Hardeners

Materials scientists and formulators in the polymer and electronics industries can leverage the reported use of 5-iodofuran-2-carboxylic acid as a hardener in epoxy coatings and LCD screens . This specific application offers a differentiated avenue for developing new materials with tailored hardness or optical properties, distinct from other halogenated furan derivatives.

Application
Selection Property
Validation Focus
Pd-catalyzed cross-coupling for heterocycle synthesis
Aryl iodide reactivity handle
Coupling efficiency, scope, and yield optimization
SERT ligand development for neuroscience research
Reported SERT inhibition hypothesis
SERT binding and functional assay validation
Synthesis of 5-cyanofuran-2-carboxylic acid
Nucleophilic cyanation yield benchmark
Reaction scale-up and yield reproducibility
Specialty epoxy coatings and LCD hardening
Polymer hardness and cross-linking potential
Material hardness and optical property testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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